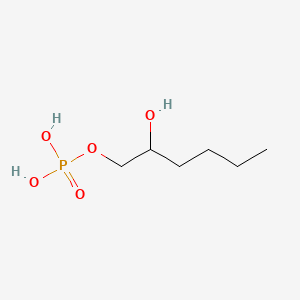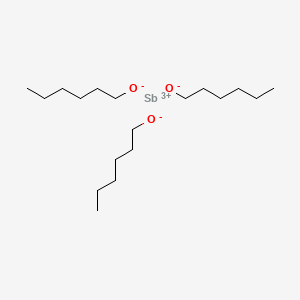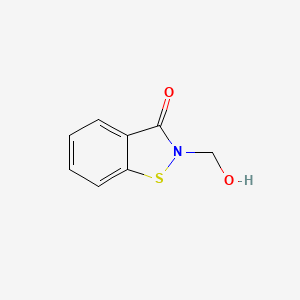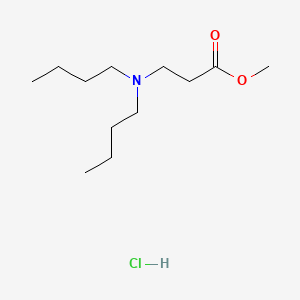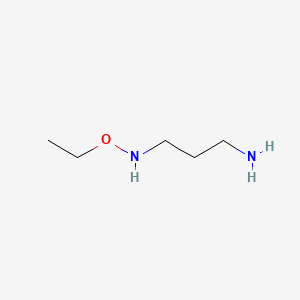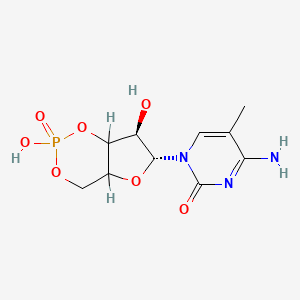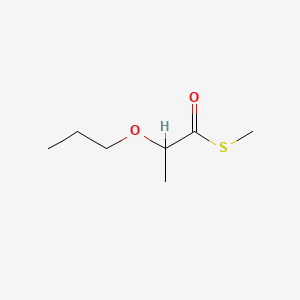
S-Methyl 2-propoxypropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl 2-propoxypropanethioate: is an organic compound with the chemical formula C7H14O2S . It is a colorless liquid that is soluble in common organic solvents . This compound is primarily used in the agricultural sector as an insecticide and rodent repellent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-propoxypropanethioate typically involves the reaction of 2-propoxypropyl chlorothioate with methanol to form this compound . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl 2-propoxypropanethioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioate group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: This compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-Methyl 2-propoxypropanethioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly in pest control.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agricultural chemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of S-Methyl 2-propoxypropanethioate involves its interaction with specific molecular targets. In the case of its use as an insecticide, it targets the nervous system of insects, leading to paralysis and death. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses .
Vergleich Mit ähnlichen Verbindungen
- S-Methyl 2-ethoxypropanethioate
- S-Methyl 2-butoxypropanethioate
- S-Methyl 2-isopropoxypropanethioate
Comparison: S-Methyl 2-propoxypropanethioate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
93940-60-4 |
|---|---|
Molekularformel |
C7H14O2S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
S-methyl 2-propoxypropanethioate |
InChI |
InChI=1S/C7H14O2S/c1-4-5-9-6(2)7(8)10-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
LCIGYKJDIBCNQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


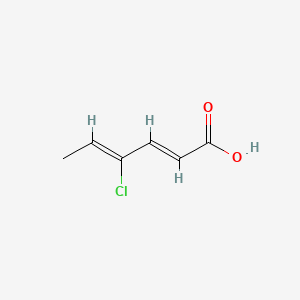
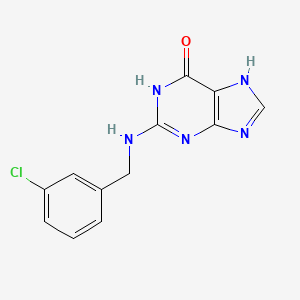
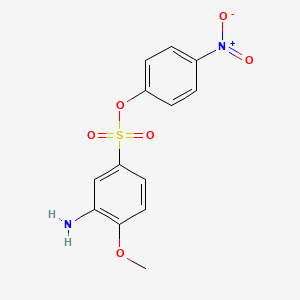
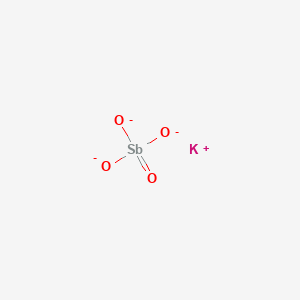
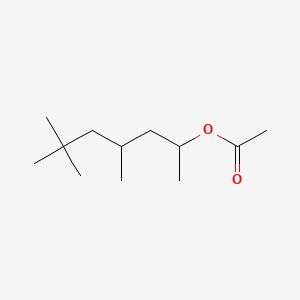
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
